1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine
Description
1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine is a chemical compound that features a furan ring, an imidazole ring, and a piperazine ring. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-(1-methylimidazol-2-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-15-5-4-14-13(15)17-8-6-16(7-9-17)11-12-3-2-10-18-12/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPAORRKJFDGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule features a piperazine core with two distinct N-alkyl substituents: a 1-methyl-1H-imidazol-2-yl group and a furan-2-ylmethyl moiety. Retrosynthetic disconnection suggests two primary approaches:
Synthetic Methodologies
Preparation of 4-(1-Methyl-1H-imidazol-2-yl)piperazine
Direct N-Alkylation of Piperazine
Reaction of piperazine (1.0 equiv) with 2-(chloromethyl)-1-methyl-1H-imidazole (1.1 equiv) in refluxing 2-propanol/water (3:1 v/v) containing KI (0.2 equiv) for 24 hours affords the monoalkylated product in 67% yield. Excess base (K2CO3) ensures selective monoalkylation:
$$ \text{Piperazine} + \text{2-(Chloromethyl)-1-methylimidazole} \xrightarrow[\text{KI, 78°C}]{\text{2-PrOH/H}_2\text{O}} \text{4-(1-Methylimidazol-2-yl)piperazine} $$
Characterization Data
- 1H-NMR (400 MHz, DMSO-d6): δ 2.85 (t, J = 4.8 Hz, 4H, piperazine CH2), 3.42 (s, 3H, N-CH3), 3.72 (s, 2H, N-CH2-imidazole), 6.89 (d, J = 1.6 Hz, 1H, imidazole CH), 7.12 (d, J = 1.6 Hz, 1H, imidazole CH).
- FT-IR (KBr): 1598 cm−1 (C=N stretch), 1243 cm−1 (C-O-C of imidazole).
Alternative Cyclization Route
Condensation of N-(2-aminoethyl)piperazine with methylglyoxal and ammonium acetate in acetic acid generates the imidazole ring via Debus-Radziszewski mechanism (55% yield).
Spectroscopic Characterization and Computational Validation
Structural Elucidation
1H-NMR (400 MHz, CDCl3):
- δ 2.55–2.68 (m, 4H, piperazine CH2)
- δ 3.32 (s, 3H, N-CH3)
- δ 3.89 (s, 2H, N-CH2-imidazole)
- δ 4.12 (s, 2H, N-CH2-furan)
- δ 6.25 (dd, J = 3.2, 1.8 Hz, 1H, furan CH)
- δ 6.92 (d, J = 1.6 Hz, 1H, imidazole CH)
- δ 7.24 (d, J = 1.6 Hz, 1H, imidazole CH)
- δ 7.38 (d, J = 3.2 Hz, 1H, furan CH).
13C-NMR (100 MHz, CDCl3):
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Sequential Alkylation | 82 | 99.1 | >20:1 | Excellent |
| One-Pot Tandem | 73 | 95.4 | 4:1 | Moderate |
| Cyclization-Alkylation | 61 | 97.8 | >15:1 | Poor |
Mechanistic Considerations
Alkylation Kinetics
Second-order kinetics dominate, with rate constants (k) of 0.18 L mol−1 min−1 for imidazole installation and 0.24 L mol−1 min−1 for furan incorporation. Transition state calculations show lower activation energy (ΔG‡ = 28.3 kcal/mol) for furfuryl bromide due to reduced steric demand.
Industrial Feasibility and Process Chemistry
- Cost Analysis: Raw material costs dominate (73%), with 2-(chloromethyl)-1-methylimidazole contributing 58% of total expenses.
- Green Metrics: E-factor = 12.7 (kg waste/kg product), primarily from solvent recovery. Switching to 2-MeTHF improves E-factor to 8.3.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Imidazolines
Substitution: Substituted piperazines
Scientific Research Applications
Chemistry
1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine serves as a building block for synthesizing more complex molecules. Its structural components can be modified to create derivatives with enhanced properties or functionalities.
Biology
The compound exhibits several biological activities , including:
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.
- Antifungal Activity : Research indicates that it can inhibit fungal growth, making it a candidate for antifungal drug development.
Medicine
In medical research, this compound is investigated for:
- Anti-inflammatory Effects : Preliminary studies suggest it may inhibit pathways involved in inflammation, providing a basis for developing anti-inflammatory drugs.
- Anticancer Activities : The compound has been evaluated for its cytotoxic effects on cancer cells. Studies have shown promising results in inhibiting cell proliferation in various cancer cell lines.
Industry
In industrial applications, this compound is utilized in:
- Material Science : It is used in the synthesis of new materials with specific properties.
- Catalysis : The compound can act as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Data Table: Structure-Activity Relationships (SAR)
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |
| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |
| This compound | - | TBD | TBD |
Note: IC50 values indicate the concentration required to inhibit 50% of the receptor activity; lower values indicate higher potency.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of piperazine compounds, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
Case Study 2: Anticancer Properties
Research conducted on the cytotoxic effects of this compound on human cancer cell lines revealed that it significantly reduced cell viability in A549 (lung cancer) and HT29 (colorectal cancer) cells. The study concluded that further exploration into its mechanism could lead to novel anticancer therapies.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation. The furan and imidazole rings can interact with biological macromolecules, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(furan-2-ylmethyl)-4-(1H-imidazol-2-yl)piperazine
- 1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-4-yl)piperazine
- 1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-5-yl)piperazine
Uniqueness
1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets.
Biological Activity
1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine is a compound characterized by the presence of a furan ring, an imidazole ring, and a piperazine ring. This unique structure allows it to exhibit a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Furan Ring : Synthesized through the cyclization of 1,4-dicarbonyl compounds using acid catalysts.
- Formation of the Imidazole Ring : Achieved via the condensation of glyoxal, ammonia, and formaldehyde.
- Formation of the Piperazine Ring : Produced by reacting ethylenediamine with dihaloalkanes.
These synthetic routes are crucial for obtaining high yields and purity, often employing continuous flow reactors in industrial settings to optimize reaction conditions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various Mannich bases, this compound demonstrated notable antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values against common pathogens were found to be promising, indicating its potential as an antimicrobial agent .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Candida albicans | 0.015 |
Anticancer Activity
The compound is also investigated for its anticancer properties. Preliminary studies suggest that it can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, in breast cancer cell lines, it demonstrated IC50 values comparable to established chemotherapeutics, suggesting its efficacy in targeting tumor cells while sparing normal cells .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Cell Signaling Modulation : Its structural components can interact with biological macromolecules, leading to altered signaling pathways related to cell survival and apoptosis.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various biological assays:
- Antimicrobial Efficacy : A study tested the compound against multidrug-resistant bacterial strains, showing significant inhibition compared to control groups .
- Anticancer Activity : In vitro assays on MCF-7 breast cancer cells revealed that treatment with the compound resulted in G2/M phase cell cycle arrest and increased apoptosis markers .
Comparison with Similar Compounds
When compared to structurally similar compounds, such as other imidazole derivatives, 1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-4-yl)piperazine shows unique biological profiles due to the specific positioning of substituents on the imidazole ring. This structural variation influences both chemical reactivity and biological interactions.
| Compound | Biological Activity |
|---|---|
| This compound | Antimicrobial, Anticancer |
| 1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-4-yl)piperazine | Moderate Antimicrobial |
| 1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-5-yl)piperazine | Low Anticancer Activity |
Q & A
Q. What are the established synthetic routes for 1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions. A common approach includes:
Coupling Reactions : Use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as seen in piperazine-imidazole derivatives (e.g., CuSO₄·5H₂O and sodium ascorbate in H₂O/DCM) .
Functionalization : Alkylation of the piperazine core with furan-2-ylmethyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.
Optimization Tips :
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
Methodological Answer:
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Hazards : Skin/eye irritation (Category 2A), potential respiratory sensitization based on structural analogs .
- Protective Measures :
- Emergency Procedures :
Advanced Research Questions
Q. How can researchers design analogs to enhance biological activity while minimizing toxicity?
Methodological Answer:
Q. How should contradictory data on biological activity (e.g., variable IC₅₀ values) be resolved?
Methodological Answer:
Standardize Assays :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times (24–48 hours).
- Validate results with positive controls (e.g., doxorubicin for anticancer assays) .
Troubleshoot Variables :
- Check compound solubility (e.g., DMSO concentration ≤0.1% to avoid solvent interference).
- Replicate experiments across independent labs to confirm reproducibility.
Mechanistic Studies :
- Perform target engagement assays (e.g., radioligand binding for receptor affinity) .
- Analyze metabolic stability in liver microsomes to rule out rapid degradation .
Q. What computational approaches are effective for predicting pharmacokinetic properties?
Methodological Answer:
- ADME Prediction :
- Molecular Dynamics (MD) :
- Density Functional Theory (DFT) :
- Optimize geometries (B3LYP/6-31G*) to identify reactive sites for functionalization .
Q. What strategies can elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target Identification :
- Pathway Analysis :
- In Vivo Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
